Methyl 5-bromo-2-cyano-3-iodobenzoate Methyl 5-bromo-2-cyano-3-iodobenzoate
Brand Name: Vulcanchem
CAS No.: 1805184-25-1
VCID: VC2769420
InChI: InChI=1S/C9H5BrINO2/c1-14-9(13)6-2-5(10)3-8(11)7(6)4-12/h2-3H,1H3
SMILES: COC(=O)C1=C(C(=CC(=C1)Br)I)C#N
Molecular Formula: C9H5BrINO2
Molecular Weight: 365.95 g/mol

Methyl 5-bromo-2-cyano-3-iodobenzoate

CAS No.: 1805184-25-1

Cat. No.: VC2769420

Molecular Formula: C9H5BrINO2

Molecular Weight: 365.95 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-2-cyano-3-iodobenzoate - 1805184-25-1

Specification

CAS No. 1805184-25-1
Molecular Formula C9H5BrINO2
Molecular Weight 365.95 g/mol
IUPAC Name methyl 5-bromo-2-cyano-3-iodobenzoate
Standard InChI InChI=1S/C9H5BrINO2/c1-14-9(13)6-2-5(10)3-8(11)7(6)4-12/h2-3H,1H3
Standard InChI Key UKSDIFUSRPZAPI-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=CC(=C1)Br)I)C#N
Canonical SMILES COC(=O)C1=C(C(=CC(=C1)Br)I)C#N

Introduction

Methyl 5-bromo-2-cyano-3-iodobenzoate is a complex organic compound belonging to the class of halogenated aromatic compounds. It is specifically categorized as a substituted benzoate ester, featuring a benzene ring with bromine at the 5-position, cyano at the 2-position, and iodine at the 3-position. This compound is recognized for its utility in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.

Key Structural Data:

PropertyDescription
Molecular FormulaNot explicitly stated in available sources
Molecular WeightNot explicitly stated in available sources
Functional GroupsBromine, Cyano, Iodine, Benzoate Ester

Synthesis Methods

The synthesis of methyl 5-bromo-2-cyano-3-iodobenzoate typically involves multiple steps, including halogenation and esterification processes. Palladium-catalyzed cross-coupling reactions are commonly employed, where the bromo and iodo groups facilitate the introduction of various substituents onto the aromatic ring.

Chemical Reactions and Applications

Methyl 5-bromo-2-cyano-3-iodobenzoate participates in several chemical reactions:

  • Nucleophilic Substitutions: The bromine and iodine can be replaced with other functional groups.

  • Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, allowing the formation of complex structures.

These reactions make it a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Note:

Due to the limited availability of specific data on methyl 5-bromo-2-cyano-3-iodobenzoate in reliable sources, some information is inferred from related compounds and general principles of organic chemistry.

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